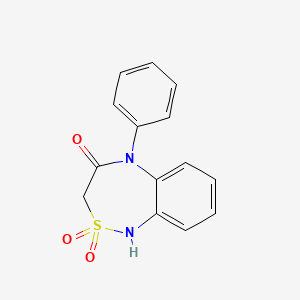
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-substituted anilines: with sulfur-containing reagents.
Condensation reactions: involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mécanisme D'action
The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide involves its interaction with specific molecular targets. This may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor function.
Pathways involved: Affecting signaling pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazepines: Compounds with similar structures but different substituents.
Benzodiazepines: Compounds with a similar core structure but different functional groups.
Uniqueness
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide is unique due to its specific arrangement of atoms and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
61154-85-6 |
|---|---|
Formule moléculaire |
C14H12N2O3S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
2,2-dioxo-5-phenyl-1H-2λ6,1,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C14H12N2O3S/c17-14-10-20(18,19)15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clé InChI |
CYTLWIYTGWXEBW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C2=CC=CC=C2NS1(=O)=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















